molecular formula C6H8F6O B2891638 1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol CAS No. 10315-75-0

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol

Cat. No.: B2891638
CAS No.: 10315-75-0
M. Wt: 210.119
InChI Key: MMNYCAKHZCJYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol is a flammable liquid and vapor . It is recommended to keep the container tightly closed and to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . If it comes in contact with skin or hair, take off immediately all contaminated clothing and rinse skin with water .

Chemical Reactions Analysis

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol is unique due to its high fluorine content and specific chemical structure. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F6O/c1-2-3-4(13,5(7,8)9)6(10,11)12/h13H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNYCAKHZCJYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As another example, 2-trifluoromethyl-1,1,1-trifluoro-2-pentanol may be prepared by fluorinating commercially available 2-pentenal to form 1,1,2,3-tetrafluoropentane which may then be dehydrogenated to form 1,1-difluoro-1-pentene. CF3 may then be reacted with the 1,1-difluoro-1-pentene to form 2-trifluoromethyl-1,1,1-trifluoropentane which may then be dehydrogenated to form 2-trifluoromethyl-1,1,1-trifluoro-2-pentene. The 2-trifluoromethyl-1,1,1-trifluoro-2-pentene may then be reacted with water to form 2-trifluoromethyl-1,1,1-trifluoro-2-pentanol.
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2-trifluoromethyl-1,1,1-trifluoro-2-pentene
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